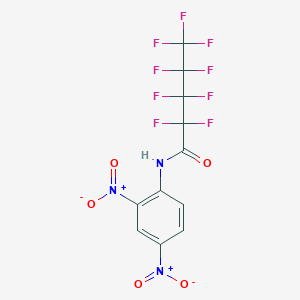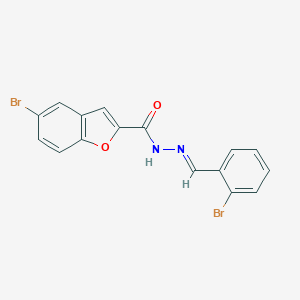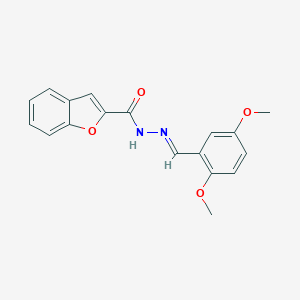![molecular formula C27H27N5O6 B449055 N'-({4-METHOXY-3-[(4-PROPYLPHENOXY)METHYL]PHENYL}METHYLENE)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B449055.png)
N'-({4-METHOXY-3-[(4-PROPYLPHENOXY)METHYL]PHENYL}METHYLENE)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide is a complex organic compound that features a combination of pyrazole, furan, and benzylidene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the furan and benzylidene moieties. Common reagents used in these reactions include hydrazines, aldehydes, and nitro compounds. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iodine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process .
化学反应分析
Types of Reactions
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions often involve the use of solvents such as ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a nitroso compound .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and infectious diseases due to its ability to modulate biological pathways .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics .
作用机制
The mechanism of action of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target .
相似化合物的比较
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole
- 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
What sets 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide apart from similar compounds is its unique combination of functional groups.
属性
分子式 |
C27H27N5O6 |
|---|---|
分子量 |
517.5g/mol |
IUPAC 名称 |
N-[[4-methoxy-3-[(4-propylphenoxy)methyl]phenyl]methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H27N5O6/c1-3-4-19-5-8-23(9-6-19)37-18-21-13-20(7-11-25(21)36-2)14-28-30-27(33)26-12-10-24(38-26)17-31-16-22(15-29-31)32(34)35/h5-16H,3-4,17-18H2,1-2H3,(H,30,33) |
InChI 键 |
HFHNGYGDCCBGHC-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])OC |
规范 SMILES |
CCCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(5-chloro-2-thienyl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B448973.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide](/img/structure/B448974.png)
![4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B448977.png)
![4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B448980.png)



![3,4-dimethyl-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448992.png)
![N'-(2-furylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448994.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-naphthylmethylene)propanohydrazide](/img/structure/B448995.png)
![4-chloro-N'-[1-(3,4-dichlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B448996.png)
![N'-[phenyl(2-pyridinyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B448997.png)
![3-bromo-N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}benzohydrazide](/img/structure/B448998.png)
![N'-(2,4-dimethoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448999.png)
